![molecular formula C8H16ClNO2 B1458474 Methyl 2-amino-3-cyclobutylpropanoate hydrochloride CAS No. 1520072-58-5](/img/structure/B1458474.png)
Methyl 2-amino-3-cyclobutylpropanoate hydrochloride
Overview
Description
Methyl 2-amino-3-cyclobutylpropanoate hydrochloride, also known as mACCPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclobutyl derivative of the amino acid proline and has been found to exhibit several unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is not fully understood, but it is thought to involve the modulation of several cellular pathways. Studies have shown that Methyl 2-amino-3-cyclobutylpropanoate hydrochloride can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. Additionally, Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to modulate the activity of several signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to exhibit several unique biochemical and physiological effects. Studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, suggesting its potential therapeutic effects in neurological disorders. Additionally, Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to have a high binding affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 2-amino-3-cyclobutylpropanoate hydrochloride in lab experiments is its potential therapeutic applications in several disease conditions. Additionally, this compound has been found to have a high binding affinity for several receptors, making it a useful tool for studying the activity of these receptors. However, one of the limitations of using Methyl 2-amino-3-cyclobutylpropanoate hydrochloride in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of this compound in lab experiments.
Future Directions
There are several future directions for research on Methyl 2-amino-3-cyclobutylpropanoate hydrochloride. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in neurological disorders and cancer. Additionally, studies are needed to determine the optimal dosing and safety profile of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride in humans. Further research is also needed to investigate the potential side effects and interactions of this compound with other drugs.
Scientific Research Applications
MACCPH has been found to exhibit several potential therapeutic applications in scientific research. One of the major applications of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Studies have shown that Methyl 2-amino-3-cyclobutylpropanoate hydrochloride can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. Additionally, Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to have neuroprotective effects in animal models of Parkinson's disease.
Another potential application of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is in the treatment of cancer. Studies have shown that Methyl 2-amino-3-cyclobutylpropanoate hydrochloride can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in cancer treatment.
properties
IUPAC Name |
methyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWGMFNFPCAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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